molecular formula C19H15NO6S2 B2766173 METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE CAS No. 899977-21-0

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2766173
CAS No.: 899977-21-0
M. Wt: 417.45
InChI Key: PVRMEZJFRZMSLY-UHFFFAOYSA-N
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Description

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Sulfonamide Formation: The benzodioxole intermediate is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Thiophene Ring Formation: The sulfonamide intermediate is then reacted with a thiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzodioxole ring, a sulfonamide group, and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Biological Activity

Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. This article discusses the compound's molecular structure, biological activity, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C25H23N3O5S2C_{25}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of approximately 509.6 g/mol. The compound features a benzodioxole moiety, which is known for its diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole-containing compounds. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and C6 (rat glioma) cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial membrane potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa0.219–1.94Apoptosis induction
Benzodioxole derivativeA5491.12–27.06COX enzyme inhibition
Benzodioxole thiosemicarbazone derivativeC6<10DNA synthesis inhibition

The compound's effectiveness varies by concentration, with higher doses generally required for significant cytotoxicity.

The biological activity of this compound may involve several pathways:

  • Inhibition of Cyclooxygenase Enzymes : Some studies have indicated that similar compounds exhibit selective inhibition of COX enzymes, which are crucial in inflammatory processes and cancer progression.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Synthesis Inhibition : Certain derivatives have shown the ability to inhibit DNA synthesis in cancer cells, further contributing to their anticancer effects.

Study on HeLa Cells

A study published in PMC7487730 evaluated various benzodioxole derivatives for their cytotoxic effects on HeLa cells. The results indicated that the synthesized compounds exhibited moderate activity against COX1 and COX2 enzymes while showing significant cytotoxicity at higher concentrations (IC50 values ranging from 0.219 to 1.94 mM) .

Study on A549 and C6 Cells

Another study focused on benzodioxole-based thiosemicarbazones demonstrated that these compounds significantly inhibited cell growth in A549 and C6 cell lines while exhibiting low toxicity to normal mouse embryonic fibroblast cells (NIH/3T3). The most promising compound increased apoptosis rates and disrupted mitochondrial functions .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-24-19(21)17-18(14(10-27-17)12-5-3-2-4-6-12)28(22,23)20-13-7-8-15-16(9-13)26-11-25-15/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRMEZJFRZMSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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